molecular formula C9H16N2O6S B4585305 {2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid

{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid

Cat. No. B4585305
M. Wt: 280.30 g/mol
InChI Key: WWFSBBDXFCZTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid, also known as MSEA, is a chemical compound that has been studied extensively in the field of scientific research. MSEA has shown potential in various applications, including as a therapeutic agent for various diseases.

Scientific Research Applications

Environmental Monitoring and Toxicology

Studies on related compounds, such as perfluoroalkyl acids (PFCAs) and their derivatives, have highlighted their environmental persistence and potential toxicological effects. For instance, research into the environmental fate and behavior of perfluoroalkyl and polyfluoroalkyl chemicals has emphasized the need for understanding their biodegradation mechanisms and potential impacts on ecosystems and human health (Liu & Mejia Avendaño, 2013). This area of study is crucial for developing strategies to mitigate the environmental presence of persistent organic pollutants and designing safer alternatives.

Advanced Oxidation Processes

The application of advanced oxidation processes (AOPs) in wastewater treatment has been a subject of significant interest. Compounds like peracetic acid have been reviewed for their effectiveness as disinfectants in wastewater effluents, highlighting their broad spectrum of antimicrobial activity and potential advantages over traditional disinfection methods (Kitis, 2004). Research in this area focuses on optimizing treatment processes to achieve high levels of disinfection while minimizing environmental impacts.

Agricultural and Environmental Chemistry

The impact of herbicides and their residues on the environment and non-target species has been a concern. Studies on 2,4-D, a widely used herbicide, have explored its environmental behavior, toxicity, and the mechanisms of its sorption to soil and organic matter. This research is pivotal for assessing the risks associated with herbicide use and developing strategies for their safe application and removal from the environment (Werner, Garratt, & Pigott, 2012).

Pharmaceutical and Biotechnological Applications

Research into the biological activities of modified glucans, including derivatization through sulfonylation and other chemical modifications, has shown that these compounds possess enhanced solubility and potentially improved biological activities such as antioxidation and anticoagulation (Kagimura et al., 2015). This line of investigation is relevant for developing novel biotechnological applications and therapeutic agents.

properties

IUPAC Name

2-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O6S/c1-18(15,16)11-4-2-10(3-5-11)8(12)6-17-7-9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFSBBDXFCZTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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